molecular formula C7H6BF3O3 B3030690 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid CAS No. 943918-05-6

4-Hydroxy-2-(trifluoromethyl)phenylboronic acid

Cat. No. B3030690
CAS RN: 943918-05-6
M. Wt: 205.93
InChI Key: MHKOVSRFDDLIFU-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(trifluoromethyl)phenylboronic acid is a chemical compound with the linear formula C7H6BF3O3 . It has a molecular weight of 205.93 . This compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The InChI code for this compound is 1S/C7H6BF3O3/c9-7(10,11)5-3-4(12)1-2-6(5)8(13)14/h1-3,12-14H .

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction that has found widespread use in organic synthesis. It involves the cross-coupling of aryl or heteroaryl boron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides). The reaction is catalyzed by palladium complexes.

Role of 4-Hydroxy-2-(trifluoromethyl)phenylboronic Acid:

Antagonist of Corticotropin-Releasing Hormone

Overview: Corticotropin-releasing hormone (CRH) plays a crucial role in stress response and regulation. Developing CRH antagonists is essential for potential therapeutic applications.

Role of 4-Hydroxy-2-(trifluoromethyl)phenylboronic Acid:

Other Biologically Active Molecules

Overview: 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid contributes to the synthesis of various bioactive compounds.

Applications::

Safety and Hazards

The safety information for 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid indicates that it is classified under GHS07. The hazard statements include H315, H319, and H335, suggesting that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, contact with skin, eyes, or clothing, and ingestion or inhalation .

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and industrial applications .

Action Environment

The efficacy and stability of 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Furthermore, the SM cross-coupling reaction conditions, such as the presence of a palladium catalyst and a base, also play a crucial role in the compound’s action .

properties

IUPAC Name

[4-hydroxy-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-7(10,11)5-3-4(12)1-2-6(5)8(13)14/h1-3,12-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKOVSRFDDLIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)O)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660502
Record name [4-Hydroxy-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(trifluoromethyl)phenylboronic acid

CAS RN

943918-05-6
Record name [4-Hydroxy-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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